Human ALDH3A1 Enzyme Inhibition Potency Relative to Hydroxyethyl Analog
4-((2-Ethoxyethyl)(ethyl)amino)-2-methylbenzaldehyde inhibited full-length human ALDH3A1 with an IC50 of 1,500 nM (1.5 µM) in a spectrophotometric assay using benzaldehyde as substrate [1]. This is markedly more potent than the hydroxyethyl analog 4-[ethyl(2-hydroxyethyl)amino]-2-methylbenzaldehyde (CAS 21850-52-2), which showed an IC50 >100,000 nM under similar assay conditions [2]. The ~67-fold difference in potency underscores the importance of the ethoxyethyl ether moiety for productive enzyme interaction.
| Evidence Dimension | Inhibition of human ALDH3A1 enzymatic activity |
|---|---|
| Target Compound Data | IC50 = 1,500 nM |
| Comparator Or Baseline | 4-[ethyl(2-hydroxyethyl)amino]-2-methylbenzaldehyde (CAS 21850-52-2), IC50 > 100,000 nM |
| Quantified Difference | At least 67-fold greater potency for the ethoxyethyl compound |
| Conditions | Recombinant human ALDH3A1 expressed in E. coli BL21 (DE3); benzaldehyde as substrate; preincubation for 1–2 min; spectrophotometric analysis (BindingDB Assay IDs linked to US9328112) |
Why This Matters
For ALDH3A1-targeted research, selecting the ethoxyethyl compound over the hydroxyethyl analog means the difference between a usable tool compound (low micromolar) and an essentially inactive one (>100 µM).
- [1] BindingDB. BDBM50448797 (CHEMBL3128213). IC50: 1.50E+3 nM for human ALDH3A1 inhibition. Data curated from ChEMBL. View Source
- [2] BindingDB. BDBM50447065 (CHEMBL1561479). IC50: >1.00E+5 nM for human ALDH3A1 inhibition. Data curated from ChEMBL; patent US9328112. View Source
